molecular formula C26H30N6O B10930797 N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930797
M. Wt: 442.6 g/mol
InChI Key: GUJNQIPIMKOUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of N4-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~).

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N~4~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Compared to other pyrazole and pyridine derivatives, N4-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and potential pharmacological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C26H30N6O

Molecular Weight

442.6 g/mol

IUPAC Name

N-(2-cyclopentyl-5-methylpyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H30N6O/c1-5-31-25-24(18(4)30-31)21(15-22(27-25)19-12-10-16(2)11-13-19)26(33)28-23-14-17(3)29-32(23)20-8-6-7-9-20/h10-15,20H,5-9H2,1-4H3,(H,28,33)

InChI Key

GUJNQIPIMKOUSY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC(=NN4C5CCCC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.